molecular formula C10H23N B8709407 N,N-diethylhexylamine CAS No. 44979-90-0

N,N-diethylhexylamine

Cat. No.: B8709407
CAS No.: 44979-90-0
M. Wt: 157.30 g/mol
InChI Key: XHDKYWMKOLURNK-UHFFFAOYSA-N
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Description

Evolution of N,N-Dialkylamine Research in Organic Synthesis

The study of N,N-dialkylamines in organic synthesis has a rich history, evolving from fundamental reagents to key components in complex catalytic systems. Initially, their use was primarily centered around their basicity and nucleophilicity in classical reactions like N-alkylation and reductive amination. thegauntgroup.com Over time, research has expanded to explore their role in more sophisticated transformations.

The development of metal-catalyzed cross-coupling reactions marked a significant milestone, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope. d-nb.info More recently, the focus has shifted towards the development of sustainable and atom-economical synthetic methods. This includes the use of N,N-dialkylamines in continuous flow synthesis, which offers advantages in terms of safety, control, and scalability. beilstein-journals.orgresearchgate.netacsgcipr.org Photocatalysis has also emerged as a powerful tool, utilizing visible light to drive novel reactions involving dialkylamines for the construction of complex tertiary alkylamines. thegauntgroup.com

A notable advancement is the synthesis of N-chloro-N,N-dialkylamines, which have proven to be versatile reagents. beilstein-journals.org These compounds can react with a variety of substrates, including unsaturated carbon-carbon bonds, Grignard reagents, and aldehydes, to produce a diverse range of amines, amides, and heterocyclic compounds. beilstein-journals.org The continuous flow synthesis of these chloramines from N,N-dialkylamines and sodium hypochlorite (B82951) has been a significant development, providing safer and more efficient access to these valuable intermediates. beilstein-journals.orgresearchgate.netacsgcipr.org

Theoretical Frameworks for Amine Reactivity and Structure-Activity Relationships

The reactivity of amines is governed by their electronic and steric properties. Theoretical frameworks, particularly Density Functional Theory (DFT), have become powerful tools for understanding and predicting the behavior of N,N-dialkylamines in chemical reactions. acs.orgosti.gov DFT calculations allow for the determination of molecular descriptors that correlate with experimental observations of reactivity. acs.org

Key concepts in understanding amine reactivity include:

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom is central to the nucleophilicity and basicity of amines. The nature of the alkyl groups attached to the nitrogen influences the electron density and accessibility of this lone pair.

Structure-Activity Relationships (SAR): SAR studies aim to correlate the chemical structure of a molecule with its activity. researchgate.net In the context of N,N-dialkylamines, this involves understanding how variations in the alkyl chains affect properties like reaction rates and equilibrium constants. acs.orgresearchgate.net For instance, increasing the chain length between the amine and other functional groups can decrease the rate of absorption of CO2 while increasing the absorption capacity in some cases. researchgate.net

Computational Modeling: Quantum chemical calculations can predict molecular properties and screen for structure-property relationships. acs.org These methods can assess differences in electronic behavior and reactivity trends. acs.org For example, DFT can be used to evaluate the reaction energy associated with the formation of products in amine-CO2 systems. osti.gov

Methodological Approaches in Studying N,N-Dialkylamine Chemistry

A variety of experimental and computational techniques are employed to study the chemistry of N,N-dialkylamines:

Spectroscopic and Analytical Techniques: These methods are crucial for elucidating the structures of amines and their reaction intermediates. ijrpr.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide detailed information about molecular structure. nih.gov

Kinetic Studies: Fitting kinetic data to reaction models helps in determining rate constants and understanding reaction mechanisms. acs.org

Computational Chemistry: Quantum mechanical calculations, molecular modeling, and molecular dynamics simulations provide theoretical insights into structure, reactivity, and reaction mechanisms. ijrpr.com These computational approaches complement experimental studies and help validate theoretical models. ijrpr.com

Continuous Flow Reactors: These systems are increasingly used for the synthesis of N,N-dialkylamines and their derivatives, allowing for precise control over reaction conditions and improved safety. beilstein-journals.orgacsgcipr.org

Significance of N,N-Diethylhexylamine within Modern Chemical Science

This compound, with the chemical formula C10H23N, is a tertiary amine that serves as a valuable compound in various areas of chemical research. nist.govnih.gov Its specific structure, featuring two ethyl groups and one hexyl group attached to the nitrogen atom, imparts a unique combination of steric and electronic properties.

While specific research exclusively on this compound is not as extensive as for some other dialkylamines, its properties and reactivity can be inferred from studies on related compounds. For instance, in the context of solvent extraction for spent nuclear fuel reprocessing, the related compound di-2-ethylhexyl-isobutyramide (DEHiBA) has been studied, and one of its degradation products is di-ethylhexylamine. capes.gov.brresearchgate.net This highlights the potential relevance of the diethylhexylamine scaffold in fields dealing with radiochemistry.

Furthermore, the general reactivity of tertiary amines suggests that this compound could be utilized in various organic transformations, such as a non-nucleophilic base or as a precursor for the synthesis of more complex molecules. wikipedia.org Its branched structure could also influence its properties as a surfactant or in materials science applications. solubilityofthings.com

Below is a table summarizing some of the key chemical and physical properties of this compound. nist.govchemeo.com

PropertyValueUnit
Molecular FormulaC10H23N
Molecular Weight157.30 g/mol
Normal Boiling Point440.64K
Normal Melting Point234.93K
Critical Temperature601.86K
Critical Pressure2104.20kPa
Critical Volume0.614m³/kmol
Enthalpy of Vaporization39.90kJ/mol
Enthalpy of Fusion24.68kJ/mol
Standard Gibbs Free Energy of Formation144.10kJ/mol
Enthalpy of Formation at Standard Conditions-182.20kJ/mol
Log10 of Water Solubility-2.58mol/l
Octanol/Water Partition Coefficient (logPoct/wat)2.909

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

44979-90-0

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N,N-diethylhexan-1-amine

InChI

InChI=1S/C10H23N/c1-4-7-8-9-10-11(5-2)6-3/h4-10H2,1-3H3

InChI Key

XHDKYWMKOLURNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC)CC

Origin of Product

United States

Synthesis Methodologies for N,n Diethylhexylamine

Catalytic Reductive Alkylation Strategies in N,N-Dialkylamine Synthesis

Catalytic reductive alkylation, also known as reductive amination, is a highly effective method for the synthesis of N,N-diethylhexylamine. This process typically involves the reaction of diethylamine (B46881) with hexanal (B45976) in the presence of a catalyst and a reducing agent. The reaction proceeds through the formation of an enamine intermediate, which is subsequently reduced to the final tertiary amine product. This strategy can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for this compound Formation

Homogeneous catalysis for the synthesis of tertiary amines via reductive amination often employs soluble transition metal complexes. Rhodium-based catalysts, in particular, have demonstrated high efficacy in this transformation. Research on the reductive amination of long-chain aldehydes with secondary amines provides valuable insights into the synthesis of this compound.

For instance, studies on the rhodium-catalyzed reductive amination of undecanal (B90771) with diethylamine have shown excellent yields and selectivities. researchgate.net These reactions are typically carried out in a suitable solvent like methanol (B129727) under a hydrogen atmosphere. The choice of ligands, such as Xantphos, plays a crucial role in the catalyst's activity and selectivity. researchgate.net The reaction conditions, including temperature, pressure, and substrate ratios, are optimized to maximize the yield of the desired tertiary amine while minimizing side reactions like aldol (B89426) condensation of the aldehyde. A significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture. researchgate.net

Table 1: Homogeneous Catalytic Reductive Amination of Aldehydes with Diethylamine This table presents data from analogous reactions to illustrate the typical conditions and outcomes for the synthesis of tertiary amines via homogeneous catalysis.

AldehydeCatalystLigandSolventTemp. (°C)H₂ Pressure (bar)Yield (%)Reference
UndecanalRh(acac)(cod)XantphosMethanol10030>99 researchgate.net

Data is illustrative for a similar chemical transformation and not specific to this compound.

Heterogeneous Catalysis for this compound Preparation

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. For the reductive amination of hexanal with diethylamine, catalysts based on platinum, palladium, or nickel supported on materials like carbon or alumina (B75360) are commonly employed. mdpi.commdpi.com

The reaction mechanism involves the initial condensation of hexanal and diethylamine on the catalyst surface to form an enamine intermediate. This intermediate is then hydrogenated in situ by activated hydrogen on the metal surface to yield this compound. The efficiency of these catalysts is influenced by factors such as metal dispersion, particle size, and the nature of the support material. mdpi.com For example, studies on the reductive amination of other aldehydes and ketones have demonstrated the high activity of catalysts like Pt/C under hydrogen pressure. nih.gov

Table 2: Heterogeneous Catalytic Reductive Amination This table showcases representative data for the synthesis of amines using heterogeneous catalysts, providing a proxy for the synthesis of this compound.

Carbonyl CompoundAmineCatalystSolventTemp. (°C)H₂ Pressure (bar)Yield (%)Reference
PhenolCyclohexylaminePd/Ctert-Amyl alcohol1201.5~70 mdpi.com
PhenolCyclohexylamineRh/Ctert-Amyl alcohol1201.5~60 mdpi.com

Data is for analogous reactions and not directly for this compound.

Direct Amination Reactions for this compound Production

Direct amination reactions provide an alternative route to this compound, typically through the nucleophilic substitution of a hexyl derivative with diethylamine.

Mechanistic Pathways of Alkyl Halide Amination

The reaction of diethylamine with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, is a classic example of nucleophilic substitution (SN2). In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon atom of the hexyl halide, displacing the halide ion and forming a diethylhexylammonium salt. ucalgary.ca This salt is then deprotonated by a base, which can be excess diethylamine or an added base, to yield the final product, this compound. libretexts.org

A common challenge in the alkylation of amines is the potential for over-alkylation. However, the synthesis of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines, as the resulting tertiary amine is often sterically hindered, which can slow down the rate of further alkylation to a quaternary ammonium (B1175870) salt. masterorganicchemistry.com The choice of solvent, temperature, and base can significantly influence the reaction rate and yield. researchgate.net

Table 3: N-Alkylation of Amines with Alkyl Halides This table provides an example of conditions for the N-alkylation of a secondary amine with a hexyl halide.

AmineAlkyl HalideBaseSolventTemp. (°C)Yield (%)Reference
N-Aryl-N-aminopyridinium saltHexyl iodideCsOAcMeCN7098 (of alkylated intermediate) nih.gov

This data is from a related reaction and illustrates the formation of a C-N bond with a hexyl group.

Oxidative Amination Protocols and N,N-Dialkylhydroxylamine Intermediates

Oxidative amination of alkenes presents a more modern approach to the synthesis of amines. In the context of this compound, this would involve the reaction of 1-hexene (B165129) with diethylamine in the presence of an oxidant and a catalyst, typically based on palladium. nih.govmdpi.com The reaction mechanism can be complex and may involve the formation of various palladium intermediates. The regioselectivity of the amination (i.e., whether the amine adds to the terminal or internal carbon of the double bond) is a key consideration. nih.gov

An alternative pathway involves the formation and rearrangement of N,N-dialkylhydroxylamine intermediates. For instance, diethylamine can be oxidized to N,N-diethylhydroxylamine. While not a direct route to this compound, N,N-dialkylhydroxylamines can undergo various transformations. For example, they can be involved in rearrangements that lead to the formation of C-N bonds. researchgate.net

Alternative Synthetic Routes to this compound

Beyond the primary methods discussed, other synthetic strategies can be envisioned for the preparation of this compound. One such approach is the reaction of diethylamine with hexanol, which is considered a greener alternative to using alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in situ oxidation of the alcohol to an aldehyde by a catalyst (often ruthenium or iridium-based), which then undergoes reductive amination with the amine. The hydrogen generated in the initial oxidation step is then used for the reduction of the enamine intermediate.

Transformation of Precursor Compounds in this compound Synthesis

The formation of this compound primarily involves the creation of a new carbon-nitrogen bond between a hexyl group and a diethylamino moiety. Two principal routes for this transformation are reductive amination and the alkylation of a secondary amine.

Reductive Amination of Hexanal with Diethylamine

Reductive amination is a widely utilized and efficient method for the synthesis of tertiary amines. jocpr.com This one-pot reaction involves the condensation of an aldehyde or ketone with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. jocpr.com For the synthesis of this compound, this involves the reaction of hexanal with diethylamine, followed by reduction.

The initial step is the nucleophilic attack of diethylamine on the carbonyl carbon of hexanal, leading to the formation of a hemiaminal. This intermediate subsequently dehydrates to form a hexyl-diethyl-iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to yield this compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyl groups. koreascience.kr Catalytic hydrogenation can also be employed as a reduction method. mdpi.com

A representative reaction scheme is as follows:

Hexanal + Diethylamine → [Hexyl-diethyl-iminium ion] --(Reducing Agent)--> this compound

The reaction conditions for the reductive amination of aldehydes with diethylamine are crucial for achieving high yields. Based on analogous reactions, typical conditions might involve a suitable solvent like methanol or ethanol (B145695) and a controlled pH. koreascience.kr

Interactive Data Table: Representative Conditions for Reductive Amination

ParameterValue
Aldehyde Hexanal
Amine Diethylamine
Reducing Agent Sodium Cyanoborohydride
Solvent Methanol
Temperature Room Temperature
Typical Yield 85-95%

Note: The data in this table is representative of typical reductive amination reactions and may vary for the specific synthesis of this compound.

Alkylation of Diethylamine with a Hexyl Halide

Another classical approach for the synthesis of this compound is the N-alkylation of diethylamine with a suitable hexyl halide, such as 1-bromohexane or 1-chlorohexane. libretexts.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon atom of the hexyl halide, displacing the halide ion. libretexts.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. jst.go.jp However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.com The product, this compound, is also a nucleophile and can further react with the hexyl halide to form a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org To mitigate this, an excess of the secondary amine can be used. masterorganicchemistry.com

A general reaction scheme is:

Diethylamine + 1-Bromohexane → this compound + HBr

The choice of solvent and reaction temperature can influence the rate and selectivity of the alkylation reaction. Polar aprotic solvents are often employed to facilitate the SN2 reaction.

Interactive Data Table: Factors Influencing Alkylation of Diethylamine

FactorInfluence on Reaction
Nature of Halide I > Br > Cl (Reactivity)
Excess of Diethylamine Minimizes overalkylation
Base Neutralizes byproduct, drives reaction
Solvent Polar aprotic solvents favor SN2
Temperature Increased temperature increases rate

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied through the development of solvent-free and energy-efficient methodologies.

Traditional organic syntheses often rely on volatile organic solvents, which can pose environmental and health risks. The development of solvent-free reaction conditions is a key goal of green chemistry.

For the alkylation of secondary amines, solvent-free conditions can be achieved, sometimes with the use of a solid support or a phase-transfer catalyst. jst.go.jp A patent for the synthesis of a similar compound, N,N-diethyl isopropylamine, describes a solvent-free and catalyst-free reaction between diethylamine and isopropyl chloride in an autoclave at elevated temperature and pressure. rsc.org This approach simplifies the work-up procedure and reduces waste.

Reductive amination reactions can also be adapted to more environmentally friendly media. While often performed in organic solvents, conducting these reactions in water or under solvent-free conditions is an area of active research.

Reducing energy consumption in chemical synthesis is another important aspect of green chemistry. This can be achieved by employing alternative energy sources that can accelerate reaction rates and reduce reaction times, often leading to higher energy efficiency compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. youtube.comnih.gov The direct interaction of microwaves with polar molecules results in rapid and uniform heating of the reaction mixture. youtube.com Both reductive amination and N-alkylation reactions can be effectively promoted by microwave assistance. Microwave-assisted synthesis of tertiary amines from carbamates has been reported, showcasing the potential of this technology for C-N bond formation. thieme-connect.comresearchgate.net

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also provide an energy-efficient alternative to conventional methods. ksu.edu.satiu.edu.iq The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates. ksu.edu.sa Ultrasound has been successfully used to assist in the synthesis of various nitrogen-containing compounds, including the N-alkylation of amines. ksu.edu.sa

The application of these green chemistry principles to the synthesis of this compound offers pathways to more sustainable and efficient manufacturing processes.

Reaction Mechanisms and Chemical Reactivity of N,n Diethylhexylamine

Protonation Equilibria and Ammonium (B1175870) Salt Formation of N,N-Diethylhexylamine

The lone pair of electrons on the nitrogen atom gives this compound its basic character. It can readily accept a proton (H⁺) from an acid in a classic acid-base reaction. This protonation is a reversible equilibrium process that results in the formation of a conjugate acid, the N,N-diethylhexylammonium ion.

Equilibrium Reaction: (CH₃CH₂)₂N(C₆H₁₃) + H-A ⇌ [(CH₃CH₂)₂N(C₆H₁₃)H]⁺ + A⁻ (this compound + Acid ⇌ N,N-Diethylhexylammonium Ion + Conjugate Base)

The position of this equilibrium is determined by the strength of the acid (H-A) and the basicity of the amine. The basicity of an amine is quantified by the pKa of its conjugate acid. For most aliphatic tertiary amines, the pKa values of their conjugate acids are typically in the range of 9 to 11, indicating they are moderately strong bases. The presence of alkyl groups, which are electron-donating, increases the electron density on the nitrogen atom, enhancing its basicity compared to ammonia.

When reacted with a strong acid like hydrochloric acid (HCl), the equilibrium lies far to the right, leading to the quantitative formation of the corresponding ammonium salt, N,N-diethylhexylammonium chloride. These salts are ionic compounds and typically exhibit higher water solubility and melting points than the parent amine.

Table 1: pKa Values of Conjugate Acids of Representative Tertiary Amines
Tertiary AminepKa of Conjugate Acid
Triethylamine (B128534)10.75
N,N-Dimethylpropanolamine9.15
N-Methyl-diethanolamine (MDEA)8.52
Triethanolamine7.76

Data sourced from various chemical databases and literature.

Oxidation Pathways and Hydroxylamine Derivatives

The nitrogen atom in this compound can be oxidized by various oxidizing agents. The nature of the product depends on the class of the amine.

The heading for this section in the provided outline refers to the formation of N,N-dialkylhydroxylamines from secondary amines. This is a known chemical transformation. Secondary amines can be oxidized to form N,N-dialkylhydroxylamines using reagents like hydrogen peroxide or acyl peroxides.

However, this compound is a tertiary amine. The oxidation of tertiary amines does not yield hydroxylamines. Instead, tertiary amines are oxidized to form tertiary amine N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or catalysts such as flavins.

The reaction involves the donation of the nitrogen's lone pair to an oxygen atom from the oxidant, forming a dative N-O bond. The product, this compound N-oxide, is a neutral molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.

Oxidation of this compound: (CH₃CH₂)₂N(C₆H₁₃) + [O] → (CH₃CH₂)₂N⁺(O⁻)(C₆H₁₃) (this compound + Oxidant → this compound N-oxide)

Table 2: Common Oxidants for Tertiary Amine N-Oxidation
Oxidizing AgentTypical ConditionsKey Features
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solventEnvironmentally benign, but can be slow without a catalyst.
m-CPBAChlorinated solvents (e.g., CH₂Cl₂)Highly effective and fast, but stoichiometric waste is produced.
Flavin Catalysts with H₂O₂Methanol (B129727), room temperatureMild, efficient, and biomimetic system.
Ruthenium Catalysts with O₂Acetonitrile/waterUses molecular oxygen as the ultimate oxidant.

While this compound itself is not a hydroxylamine, the N,N-dialkylhydroxylamine functional group (which is formed from the oxidation of secondary amines) can participate in unique and powerful bioorthogonal reactions. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes.

A notable bioorthogonal reaction involves the transformation of N,N-dialkylhydroxylamines with strained alkynes, such as cyclooctynes. This reaction is described as a bioorthogonal retro-Cope elimination. It proceeds with rapid kinetics (second-order rate constants up to 84 M⁻¹s⁻¹) and high regioselectivity to form stable enamine N-oxide products.

This transformation is significant because it expands the toolkit of bioorthogonal chemistry beyond the more common cycloaddition reactions. The reagents are small and can be easily functionalized, making them suitable for labeling complex biological molecules in living cells. The reaction is also orthogonal to other key bioorthogonal reactions like the tetrazine ligation, allowing for simultaneous, multi-target labeling experiments.

Dealkylation and N-Demethylation Reactions of Tertiary Amines

N-dealkylation, the removal of an alkyl group from an amine, is a significant chemical transformation. For tertiary amines like this compound, this process involves the cleavage of a carbon-nitrogen bond to yield a secondary amine. Although N-demethylation is a specific form of dealkylation, the principles can be extended to the removal of other alkyl groups, such as the ethyl or hexyl groups in this compound. These reactions are crucial in organic synthesis for creating pharmaceuticals, agrochemicals, and other fine chemicals.

Several chemical methods are employed for the N-dealkylation of tertiary amines. The choice of reagent often determines which alkyl group is preferentially removed, typically following the von Braun or Hofmann-Martius rearrangement principles, where smaller alkyl groups are often easier to remove. In the case of this compound, this would suggest the preferential removal of an ethyl group over the hexyl group.

Common methods for the dealkylation of tertiary amines include:

Reaction with Chloroformates: Reagents like α-chloroethyl chloroformate and vinyl chloroformate are used for the selective N-dealkylation of tertiary amines. The reaction proceeds through a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine.

The von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide (BrCN) to dealkylate tertiary amines. The amine reacts with BrCN to form a quaternary cyanoammonium intermediate, which then decomposes to an alkyl bromide and a disubstituted cyanamide (B42294). The cyanamide can be subsequently hydrolyzed to the secondary amine.

Oxidative Dealkylation: Oxidative methods, often catalyzed by metal complexes, can also achieve N-dealkylation. These reactions are fundamental in biological systems, particularly in the metabolism of drugs containing tertiary amine groups by cytochrome P450 enzymes. Mechanistically, this process involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine that decomposes to a secondary amine and an aldehyde.

Table 1: Common Reagents and Methods for N-Dealkylation of Tertiary Amines

Method Reagent(s) Intermediate Resulting Product Reference
Chloroformate Dealkylation α-Chloroethyl chloroformate, Vinyl chloroformate Carbamate Secondary Amine
Von Braun Reaction Cyanogen bromide (BrCN) Quaternary cyanoammonium salt, Cyanamide Secondary Amine
Oxidative Dealkylation Peroxides, Metal catalysts (e.g., Ru, Mn) Carbinolamine Secondary Amine, Aldehyde/Ketone

This table presents general methods applicable to tertiary amines; specific studies on this compound were not identified.

Participation in Acid-Base Catalysis in Organic Transformations

Due to the lone pair of electrons on the nitrogen atom, this compound is a Brønsted-Lowry base and a Lewis base. Its basicity and steric hindrance, influenced by the two ethyl groups and one hexyl group, allow it to function as a non-nucleophilic base and a catalyst in various organic reactions. While specific studies quantifying the catalytic activity of this compound are not prevalent, its role can be inferred from structurally similar compounds like triethylamine (Et3N).

Tertiary amines are widely used as bases to neutralize acidic byproducts generated during a reaction. For example, in the synthesis of esters and amides from acyl chlorides, a base is required to scavenge the hydrogen chloride (HCl) produced. This compound could serve this purpose effectively.

R-C(O)Cl + R'₂NH + (CH₃CH₂)₂N(C₆H₁₃) → R-C(O)NR'₂ + [(CH₃CH₂)₂N(H)(C₆H₁₃)]⁺Cl⁻

As a catalyst, this compound can participate in reactions where a base is needed to activate a substrate or reagent. Its functions include:

Promoting Condensation Reactions: It can act as a catalyst and acid neutralizer in various condensation reactions.

Catalysis of Urethane and Epoxy Resin Formation: Like other tertiary amines, it can catalyze the formation of polyurethane foams and epoxy resins. In polyurethane synthesis, tertiary amines catalyze the reaction between an isocyanate and a polyol (gelling reaction) and/or the reaction between an isocyanate and water (blowing reaction).

Dehydrohalogenation Reactions: It can be used to promote elimination reactions, such as the removal of H-X from an alkyl halide to form an alkene.

The effectiveness of a tertiary amine as a catalyst is a function of its basicity (pKa of the conjugate acid) and the steric accessibility of the nitrogen's lone pair. The hexyl group in this compound provides more steric bulk than the ethyl groups in triethylamine, which could influence its catalytic efficiency and selectivity in certain transformations.

Table 2: Potential Applications of this compound as a Base/Catalyst

Reaction Type Role of Amine Example General Transformation Reference
Acylation Acid Scavenger Ester or amide synthesis from acyl chlorides
Polymerization Catalyst Formation of polyurethanes and epoxy resins
Elimination Base Dehydrohalogenation of alkyl halides
Condensation Catalyst / Acid Neutralizer Aldol (B89426) and Claisen-type condensations

This table is based on the known reactivity of analogous tertiary amines like triethylamine.

Advanced Applications of N,n Diethylhexylamine in Chemical Processes

Solvent Extraction and Separation Technologies Utilizing N,N-Diethylhexylamine Derivatives

Derivatives of this compound, particularly N,N-dialkylamides, have been extensively investigated as promising extractants in liquid-liquid extraction processes for the separation of valuable and strategic metals. These compounds offer advantages over traditional extractants, including their complete incinerability, which simplifies waste management.

N,N-dialkylamides are key candidates for the separation of actinides from spent nuclear fuel in advanced reprocessing flowsheets. Compounds such as N,N-di(2-ethylhexyl)butyramide (DEHBA) and N,N-di(2-ethylhexyl)isobutyramide (DEHiBA), which are derivatives of this compound, have demonstrated high efficiency and selectivity for the extraction of hexavalent actinides like uranium (U) and neptunium (B1219326) (Np).

These extractants are being considered as alternatives to tri-n-butyl phosphate (B84403) (TBP) in processes like PUREX (Plutonium and Uranium Recovery by Extraction). The ability of these monoamides to be completely incinerated (containing only C, H, O, and N atoms) is a significant advantage, as it avoids the formation of problematic phosphorus-containing degradation products.

Studies have shown that DEHBA is effective in the co-extraction of U(VI) and Pu(IV), while DEHiBA exhibits selectivity for U(VI). The simultaneous co-extraction of U, Np, Pu, and Am has been demonstrated, with the extraction efficiency generally decreasing with increasing atomic number.

The extraction of metal ions by N,N-dialkylamides from acidic aqueous solutions into an organic phase is a complex process governed by the formation of neutral metal-ligand complexes. The general mechanism involves the coordination of the metal cation with the carbonyl oxygen atom of the amide.

For hexavalent actinides like uranyl (UO₂²⁺) and neptunyl (NpO₂²⁺), the extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + mAmide(org) ⇌ M(NO₃)ₙ(Amide)ₘ

The stoichiometry of the extracted complex (the values of n and m) depends on various factors, including the specific actinide, the concentration of nitric acid in the aqueous phase, and the structure of the amide. For uranium and neptunium, mixed 1:1 and 1:2 metal-to-ligand species have been observed, whereas plutonium and americium tend to form 1:2 complexes.

The nature of the alkyl substituents on the amide nitrogen and the acyl group influences the lipophilicity and steric hindrance of the extractant, which in turn affects the stability and solubility of the metal-ligand complex in the organic phase.

In the context of spent nuclear fuel reprocessing, extractants are exposed to high levels of ionizing radiation, which can lead to their degradation and a subsequent loss of extraction efficiency and selectivity. The radiolytic stability of N,N-dialkylamides is therefore a critical parameter for their application.

Studies on the gamma and alpha radiolysis of DEHBA and DEHiBA have shown that these compounds exhibit good stability. The primary degradation pathways involve the cleavage of C-N and C-C bonds, leading to the formation of secondary amines and carboxylic acids.

Interestingly, the presence of extracted metal ions can influence the radiolytic stability of the amide extractants. Uranium loading has been shown to have a radioprotective effect, significantly improving the lifetime of both DEHBA and DEHiBA under gamma irradiation. This is a fortuitous observation for the longevity of the solvent in a direct dissolution process. The G-values (molecules degraded per 100 eV of absorbed energy) for the degradation of DEHBA and DEHiBA are comparable, indicating similar radiolytic stability.

Table 1: Radiolytic Degradation (G-value) of Butyramide Extractants

Extractant Condition G-value (μmol J⁻¹)
DEHBA No Uranium 0.38 ± 0.03
DEHBA With Uranium 0.18 ± 0.01
DEHiBA No Uranium 0.36 ± 0.01

Data sourced from studies on the impact of direct dissolution conditions on radiolytic longevity.

The separation of rare earth elements (REEs) from one another is a challenging task due to their similar chemical properties. Solvent extraction is the primary industrial method for their separation. While amine-based extractants are utilized in REE separation, the direct application of this compound or its immediate derivatives like DEHBA and DEHiBA is not extensively documented in the available literature.

The separation of REEs often employs acidic organophosphorus extractants such as di-(2-ethylhexyl)phosphoric acid (D2EHPA) or 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A). In these systems, the separation is based on the slight differences in the stability of the complexes formed with the different REE ions, which correlates with their ionic radii.

While tertiary amines can be used in some extraction systems, often in synergistic combination with other extractants, specific data tables and detailed research findings on the use of this compound derivatives for industrial-scale REE separation are not prominent in the reviewed sources.

The choice of diluent and the addition of modifiers to the organic phase play a crucial role in the efficiency and physical properties of the solvent extraction system. The diluent is an organic solvent that dissolves the extractant and the extracted metal complex. Its properties, such as polarity, aromaticity, and viscosity, can significantly affect the extraction equilibrium and the phase separation behavior.

Commonly used diluents in actinide and lanthanide separation processes include aliphatic hydrocarbons like n-dodecane and aromatic hydrocarbons such as toluene. The extraction efficiency of N,N-dialkylamides can vary with the polarity of the diluent.

In some cases, the extraction of large amounts of metal ions can lead to the formation of a third phase, which is an organic phase rich in the metal-extractant complex that is immiscible with both the aqueous phase and the bulk organic diluent. To prevent this, phase modifiers are added to the organic solvent. These are typically long-chain alcohols (e.g., 1-octanol) or other polar molecules like tri-n-butyl phosphate (TBP). Modifiers can improve the solubility of the extracted complex in the organic phase and prevent the formation of a third phase, but they can also influence the extraction efficiency, sometimes leading to a decrease in the distribution ratio of the metal.

Recovery of Actinides (e.g., Uranium, Neptunium) from Spent Nuclear Fuel

Catalytic Roles of this compound in Organic Synthesis

Tertiary amines are a well-established class of organic bases and are frequently used as catalysts in a wide range of organic reactions. Their catalytic activity stems from the availability of the lone pair of electrons on the nitrogen atom, which allows them to act as Brønsted or Lewis bases.

While this compound is a tertiary amine and is expected to exhibit catalytic activity, specific and detailed examples of its application as a catalyst in organic synthesis are not extensively reported in the surveyed literature. However, based on the known reactivity of structurally similar tertiary amines, such as triethylamine (B128534) (N,N-diethylethanamine) and N,N-dimethylcyclohexylamine, the potential catalytic roles of this compound can be inferred.

Potential applications include:

Base Catalysis: this compound can act as a non-nucleophilic base to deprotonate acidic protons, facilitating reactions such as eliminations (dehydrohalogenations), condensations (e.g., Knoevenagel condensation), and rearrangements.

Acyl Transfer Reactions: In reactions involving acyl chlorides or anhydrides, tertiary amines can act as catalysts by forming a highly reactive acylammonium intermediate, which then readily reacts with a nucleophile.

Polymerization: Tertiary amines are known to catalyze polymerization reactions, such as the formation of polyurethanes and epoxy resins.

The long hexyl chains in this compound would increase its lipophilicity, potentially making it a suitable catalyst for reactions in nonpolar organic solvents. However, without specific research findings, these remain inferred applications based on the general reactivity of tertiary amines.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
N,N-di(2-ethylhexyl)butyramide DEHBA
N,N-di(2-ethylhexyl)isobutyramide DEHiBA
Tri-n-butyl phosphate TBP
Plutonium and Uranium Recovery by Extraction PUREX
Di-(2-ethylhexyl)phosphoric acid D2EHPA
2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester PC-88A
Triethylamine TEA

Phase Transfer Catalysis Applications

Currently, there is limited available scientific literature detailing the specific application of this compound as a phase transfer catalyst. While tertiary amines can function as precursors to quaternary ammonium (B1175870) salts, which are classic phase transfer catalysts, dedicated research findings or industrial use cases for this compound in this role are not prominently documented.

Role as a Radical Scavenger in Polymerization Processes

Industrial Chemical Process Contributions of this compound

Applications in Polymer Processing

This compound is cited in patent literature as a potential component in the synthesis of various polymers, where it is typically listed among a group of possible tertiary amine catalysts. Its role is generally associated with catalyzing reactions in the production of polyurethanes and epoxy resins.

For instance, patents disclose its potential use as a catalyst in the production of diphenylmethane (B89790) diisocyanate (MDI)-based polymers. googleapis.com It has also been included in lists of amine catalysts for formulating rapid-curing thiol-epoxy resins, which are utilized as liquid shims and structural adhesives, particularly in the aerospace industry. google.com Furthermore, it is mentioned as a possible catalyst in the creation of aqueous two-component cured resin compositions and blocked isocyanate compositions. google.comepo.org

While mentioned in these contexts, detailed research findings or comparative data on its specific performance against other catalysts are not extensively detailed in the available documents. The compound is typically presented as one of many options within a broader class of tertiary amines suitable for these processes.

Use in Water Treatment Technologies

There is no significant evidence in scientific or industrial literature to suggest that this compound is used in water treatment technologies. Its application as a corrosion inhibitor, oxygen scavenger, or biocide is not documented.

Formulations in Electronic Chemicals and Microelectronics Industry

The application of this compound in the microelectronics industry is not documented in available research or patents. Chemicals used in this sector, such as etchants, cleaning agents, or precursors for deposition, are subject to high purity standards and specific performance criteria, and this compound is not listed among them.

Degradation Pathways and Environmental Chemical Fate of N,n Diethylhexylamine

Radiolytic Degradation Mechanisms of N,N-Dialkylamines

The degradation of N,N-dialkylamines, including N,N-diethylhexylamine, in environments subject to ionizing radiation is a critical aspect of their chemical fate, particularly in contexts such as nuclear fuel reprocessing. The interaction of radiation with these molecules initiates a cascade of reactions leading to their decomposition. The primary mechanism often involves the homolytic cleavage of a C-H bond on the methylene (B1212753) group adjacent (in the alpha position) to the nitrogen atom. iaea.org This initial reaction forms a reactive radical intermediate, which then drives subsequent degradation pathways. While the radiolysis can lead to the cleavage of all bonds in a somewhat random fashion, the alpha-C-H bond is preferentially targeted. iaea.org

The radiolysis of N,N-dialkylamines and structurally similar compounds like N,N-dialkyl amides results in a variety of degradation products. rsc.orginl.gov Although specific studies on this compound are not extensively detailed in the provided literature, the degradation pathways of analogous compounds provide significant insight. For instance, the radiolysis of N,N-dimethylhydroxylamine yields products such as N-methyl hydroxylamine, formaldehyde, and formic acid, indicating that de-alkylation is a significant degradation pathway. Research on N,N-dialkyl amides, which are studied for their relevance to nuclear fuel reprocessing, has identified several degradation products formed through processes like de-alkylation and bond cleavage. nih.gov For these amide compounds, irradiation can lead to the breaking of C-N bonds and subsequent reactions of the resulting radical fragments. rsc.org

Table 1: Potential Radiolytic Degradation Products of N,N-Dialkylamines Based on Analogous Compounds

Degradation Pathway Potential Products Precursor/Analog Compound Studied
De-alkylation Shorter-chain amines, Aldehydes (e.g., Formaldehyde), Carboxylic Acids (e.g., Formic Acid) N,N-dimethylhydroxylamine
C-N Bond Cleavage Secondary amines, Alkanes N,N-dialkyl amides
C-C Bond Cleavage Various smaller alkyl fragments N,N-dialkyl amides

This table is illustrative of potential products based on the degradation of similar amine and amide compounds.

The chemical environment profoundly impacts the mechanisms and efficiency of radiolytic degradation. ekb.eg Factors such as the presence of diluents, water, nitric acid, and oxygen can alter the reaction pathways. iaea.orgnih.gov

Diluents: In organic solutions, diluents like n-dodecane can have a "sensitization effect" on the radiolysis of dissolved amides. This is attributed to a charge transfer from the radical cations of the diluent to the amide molecules, which enhances the degradation rate. researchgate.net

Aqueous Environment: In aqueous solutions, the radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), hydrogen atoms (H•), and hydrated electrons (e aq−). nih.govnih.gov These species, particularly the potent oxidizing agent •OH, can readily attack the N,N-dialkylamine molecule, initiating degradation. nih.govnih.gov

Nitric Acid: The presence of nitric acid, common in nuclear processing environments, introduces additional reactive species through its own radiolysis, further influencing the degradation pathways of amines. nih.gov

Oxygen: Atmospheric oxygen can interact with the organic radicals formed during the initial stages of radiolysis, leading to the formation of peroxy radicals and subsequently to various oxidation products, which can alter the final product distribution. ekb.eg

Chemical Degradation Processes

Beyond radiolysis, this compound is subject to other chemical degradation processes in the environment, including hydrolysis, oxidation, and photolysis.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For amine-related compounds, the susceptibility to hydrolysis can vary significantly based on their specific structure. For example, the hydrolysis of N,N'-dimethylformamidine has been shown to proceed in both acidic and alkaline aqueous media. researchgate.net Similarly, N-Dimethylaminomaleamic acid decomposes in aqueous solutions via an intramolecular reaction. nih.gov While specific kinetic data for the hydrolysis of this compound is not detailed in the provided sources, tertiary amines are generally considered stable towards hydrolysis under typical environmental pH conditions. However, related compounds like N,N-dialkylaminoethyl methacrylates are known to readily hydrolyze in aqueous solutions. researchgate.net The process would likely be slow for this compound unless facilitated by extreme pH conditions or enzymatic activity not covered here.

Oxidative degradation, particularly through advanced oxidation processes (AOPs), is a major pathway for the transformation of organic compounds in the environment. These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com The •OH radical is a non-selective oxidant that can react rapidly with electron-rich moieties, such as the nitrogen atom and adjacent carbon atoms in this compound. The reaction can lead to a variety of degradation products through pathways like hydrogen abstraction, hydroxylation, and de-alkylation. epa.gov The efficiency of this degradation can be reduced in natural waters due to the presence of dissolved organic matter and inorganic ions like bicarbonate, which act as scavengers for •OH radicals. mdpi.com

Photolytic transformation, or photodegradation, involves the breakdown of molecules by absorbing light energy. The photochemical fate of this compound can be inferred from studies on structurally similar compounds like N,N-diethyl-m-toluamide (DEET). researchgate.net Research on DEET has shown that photolysis can lead to N-dealkylation and monohydroxylation as primary degradation pathways. The efficiency and product distribution of these reactions can be influenced by the environmental medium; for instance, DEET degradation was found to be more efficient in ice than in liquid water, with different ratios of transformation products. researchgate.net This suggests that under environmental sunlight, this compound could undergo similar transformations, leading to the cleavage of the ethyl or hexyl groups from the nitrogen atom and the introduction of hydroxyl groups onto the alkyl chains.

Table 2: Summary of Chemical and Photolytic Degradation Pathways

Degradation Process Key Reactants/Conditions Potential Transformation Pathways
Hydrolysis Water (H₂O), pH Cleavage of C-N bond (generally slow for tertiary amines)
Oxidation Hydroxyl Radicals (•OH) Hydrogen abstraction, Hydroxylation, N-De-alkylation

| Photolysis | Sunlight (UV radiation) | N-De-alkylation, Monohydroxylation |

Environmental Fate and Persistence Studies of this compound

The environmental fate of this compound is governed by its physicochemical properties and its interactions within various environmental compartments, including soil, water, and air. Understanding its transport and degradation is crucial for assessing its potential environmental impact.

Transport Mechanisms in Soil and Water Systems

The mobility of this compound in the environment is influenced by its behavior in soil and water. While specific studies on this compound are limited, the transport mechanisms can be inferred from its chemical structure and by analogy with similar compounds like N,N-diethyl-m-toluamide (DEET).

Multimedia environmental fate modeling for DEET predicts that the compound is primarily retained in receiving waters (approximately 79%) or in soil (about 21%). nih.govresearchgate.net Based on its physicochemical properties, DEET is expected to be moderately mobile in the soil column. nih.govresearchgate.net Similarly, this compound, as an aliphatic amine, is expected to exhibit mobility in soil. When released into the soil, it has the potential to leach into groundwater. epa.gov

In aquatic systems, the compound is miscible with water and is not expected to adsorb significantly onto solid particles or sediment. epa.gov Its low water solubility and high soil adsorption coefficient would suggest a low potential for leaching into groundwater; however, factors like soil type, pH, and organic matter content can significantly influence its mobility. piat.org.nz

Biodegradation Potential and Pathways

Biodegradation is a primary mechanism for the removal of amine compounds from the environment. Studies on related compounds indicate that this compound is likely susceptible to microbial degradation.

For instance, DEET degrades in surface waters and soil at a moderate to rapid rate, with a half-life measured in days to weeks. nih.govresearchgate.net The removal of DEET in the environment is primarily governed by biological processes, as abiotic degradation through hydrolysis and photolysis is limited. researchgate.net It is considered to be inherently to readily biodegradable. researchgate.net

The degradation pathways for amines can be complex. For some diamine solvents, the primary thermal degradation route involves the formation of a carbamate (B1207046), followed by intermolecular cyclization to form an imidazolidinone or a nucleophilic attack by a free amine to create a diamine urea. semanticscholar.org While this describes thermal degradation, it suggests potential biochemical transformation pathways. Aerobic and anaerobic biodegradation of N-nitrosodimethylamine (NDMA) in water and soil has also been demonstrated in laboratory studies. epa.gov The biodegradation of amines often involves monooxygenase enzymes. epa.gov

Chemical Remediation Strategies for Amine Contamination

For sites contaminated with amines like this compound, in situ chemical remediation strategies offer effective treatment options by transforming the contaminants into less harmful substances directly within the soil and groundwater.

In Situ Chemical Oxidation (ISCO) Technologies

In Situ Chemical Oxidation (ISCO) is a remediation technique that involves injecting strong chemical oxidizers into the subsurface to destroy contaminants. cascade-env.comwikipedia.org This method is effective for a variety of organic compounds, including those resistant to natural degradation. wikipedia.org Radical chemistry is the primary mechanism for the oxidation of most contaminants. cascade-env.com ISCO is particularly useful for treating source areas where contaminant concentrations are high. cascade-env.com

The most commonly used oxidants in ISCO include:

Permanganate (Potassium or Sodium): Permanganate reacts slowly in the subsurface, allowing it to travel farther and treat a larger area. wikipedia.org

Fenton's Reagent: This mixture of hydrogen peroxide and an iron catalyst generates highly reactive hydroxyl radicals that can rapidly oxidize a wide range of organic compounds, including chlorinated solvents and petroleum hydrocarbons. cool-ox.com

Persulfate (Sodium): Persulfate can be activated by heat, iron, or high pH to form sulfate (B86663) radicals, which are powerful oxidants.

Ozone: Ozone gas is a strong oxidant that can be sparged into the subsurface to treat contaminated groundwater. cascade-env.com

Table 1: Common Oxidants Used in ISCO

Oxidant Common Form(s) Activation Method Target Contaminants
Permanganate Potassium Permanganate (KMnO₄), Sodium Permanganate (NaMnO₄) Direct Oxidation Chlorinated ethenes, various organics
Fenton's Reagent Hydrogen Peroxide (H₂O₂) with Iron Catalyst Iron Catalysis Chlorinated solvents, BTEX, hydrocarbons
Persulfate Sodium Persulfate (Na₂S₂O₈) Heat, Iron, High pH Wide range of organic compounds

| Ozone | Ozone Gas (O₃) | Direct Injection (Sparging) | Solvents, petroleum contamination |

The success of an ISCO application depends on effectively delivering the oxidant to the contaminant, the reactivity of the oxidant with the specific contaminant, and managing competing reactions with soil organic matter. crccare.comclu-in.org

In Situ Chemical Reduction (ISCR) Applications

In Situ Chemical Reduction (ISCR) is a remediation technology that uses reductive agents to transform contaminants into less toxic or immobile forms. cool-ox.com It is the counterpart to ISCO and can be used to treat a wide array of organic compounds, including halogenated organics. cool-ox.comwikipedia.org ISCR can be implemented by injecting reductive materials into a contaminated area or by constructing permeable reactive barriers (PRBs) that intercept and treat a contaminant plume as it flows through. wikipedia.org

Commonly used reductants in ISCR include:

Zero-Valent Metals (ZVMs): Zero-Valent Iron (ZVI) is the most frequently used material. envirotecnics.com It can be applied as granular particles in PRBs or as micro- or nano-scale particles injected into the subsurface. wikipedia.orgenvirotecnics.com Zero-Valent Zinc (ZVZ) has also been shown to be effective. wikipedia.orgfrtr.gov

Iron Minerals: Naturally occurring or engineered iron minerals can facilitate reductive dechlorination. frtr.gov

Polysulfides and Dithionite: These sulfur-based reductants can also be used to treat contaminants, often in conjunction with iron. wikipedia.orgfrtr.gov

ISCR is often a rapid and cost-effective remediation solution. cool-ox.com The technology can be enhanced by combining it with biological processes (ISCR-enhanced bioremediation), where a carbon substrate is added along with the reductant to stimulate microbial activity and create strongly reducing conditions. regenesis.comcascade-env.com

Table 2: Common Reductants Used in ISCR

Reductant Common Form(s) Application Method Target Contaminants
Zero-Valent Iron (ZVI) Granular, Micro-scale, Nano-scale particles Permeable Reactive Barriers, Direct Injection, Soil Mixing Halogenated organic compounds (e.g., chlorinated solvents)
Zero-Valent Zinc (ZVZ) Particles Direct Injection Halogenated organic compounds
Iron Minerals Pyrite, Magnetite Natural Attenuation, Biostimulation Chlorinated ethenes
Polysulfides Calcium Polysulfide Direct Injection Hexavalent Chromium, some organics

| Dithionite | Sodium Dithionite (Na₂S₂O₄) | Direct Injection (often with iron) | Various organic and inorganic contaminants |

Advanced Analytical Methodologies for N,n Diethylhexylamine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of N,N-diethylhexylamine from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile amines like this compound. bre.comsci-hub.se The methodology often involves headspace GC (HS-GC) for samples where the amine needs to be extracted from a liquid or solid matrix, which has proven superior to direct injection for volatile amine components as it can sometimes omit the need for distillation pretreatment. researchgate.net

Successful separation of amines by GC requires careful optimization of several parameters to overcome challenges such as peak tailing, which can result from the interaction of the basic amine with active sites on the column and injector. bre.com The use of specialized columns, such as those with base-deactivated stationary phases (e.g., Rtx-5 amine), is crucial for achieving sharp, symmetrical peaks. nih.gov Temperature programming is typically employed to ensure the efficient elution of all components within a reasonable timeframe. bre.com For detection, a Flame Ionization Detector (FID) is commonly used due to its robustness and sensitivity to hydrocarbons, though coupling with a mass spectrometer (GC-MS) provides greater specificity. eurasianjournals.com

Interactive Table 1: Typical GC Operating Conditions for Volatile Amine Analysis.

ParameterTypical ConditionReference
Column TypeBase-deactivated (e.g., Rtx-Volatileamines, DB-624, Rtx-5 amine) sci-hub.senih.goveurasianjournals.com
Carrier GasHelium or Nitrogen bre.comeurasianjournals.com
Injector Temperature220-270°C bre.comeurasianjournals.com
Oven Temperature ProgramInitial: 120°C, Ramp: 20°C/min, Final: 240°C bre.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.neteurasianjournals.com

For less volatile amine-containing samples or when derivatization is not desired, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice. sielc.comresearchgate.net Reversed-phase (RP) HPLC is a common approach for the analysis of compounds like this compound. sielc.com

The separation is typically achieved on a C18 or similar nonpolar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com To ensure good peak shape and retention for basic compounds like amines, the pH of the mobile phase is often controlled using additives like phosphoric acid or formic acid. Formic acid is particularly suitable for applications where the LC system is coupled to a mass spectrometer (LC-MS). sielc.com

Interactive Table 2: Example LC Method Parameters for Amine Separation.

ParameterConditionReference
Column TypeReversed-Phase (e.g., Newcrom R1, C18) sielc.comuniversiteitleiden.nl
Mobile PhaseAcetonitrile and Water with Formic Acid (for MS compatibility) sielc.com
DetectionUV or Mass Spectrometry (MS) researchgate.net
Flow RateDependent on column dimensions (e.g., 4 µL/min for micro-LC) universiteitleiden.nl

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is almost always coupled with a chromatographic separation technique (GC-MS or LC-MS) to analyze complex mixtures.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it ideal for LC-MS applications. nih.govcreative-proteomics.com In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer. nih.govcreative-proteomics.com

For amines like this compound, ESI typically produces protonated molecular ions [M+H]⁺ in the positive ion mode. This technique is highly sensitive and allows for the determination of the molecular weight with high accuracy. creative-proteomics.com The coupling of ion chromatography with ESI-MS has been successfully used for the analysis of various amines in complex matrices, demonstrating the power of this combination for providing both chromatographic selectivity and mass-based identification. lcms.cz

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures. nih.govwvu.edu After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes fragmentation of the molecule, producing a unique mass spectrum that serves as a "fingerprint" for the compound.

The mass spectrum of this compound shows characteristic fragment ions that are used for its unambiguous identification. nih.gov For instance, the NIST Mass Spectrometry Data Center reports a spectrum for this compound with a prominent base peak and other significant ions that can be used for confirmation. nih.gov This technique has been applied to the analysis of various amines in diverse samples, including environmental and biological matrices. researchgate.netnih.gov

Interactive Table 3: GC-MS Fragmentation Data for this compound.

ParameterValueReference
PubChem CID524224 nih.gov
Molecular FormulaC10H23N nih.gov
Molecular Weight157.30 g/mol nih.gov
m/z Top Peak86 nih.gov
m/z 2nd Highest Peak58 nih.gov
m/z 3rd Highest Peak87 nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a vital tool in metabolomics for identifying unknown metabolites of a parent compound. nih.govlabrulez.com This approach would be instrumental in studying the biotransformation of this compound. HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). nih.gov

This high mass accuracy allows for the determination of the elemental composition of the parent ion and its metabolites. nih.gov In a metabolomics workflow, samples (e.g., from in vitro microsomal incubations) are analyzed by LC-HRMS. The resulting data is then processed using advanced software to compare treated samples with controls. nih.gov Statistical methods like principal component analysis (PCA) can be used to identify significant features corresponding to potential metabolites. The structures of these metabolites are then elucidated by interpreting their accurate mass measurements and tandem mass spectrometry (MS/MS) fragmentation patterns. nih.govfrontiersin.org This nontargeted approach is more powerful than conventional methods for discovering novel metabolic pathways. nih.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and quantity of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of chemically non-equivalent protons. The ethyl groups' protons would appear as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The hexyl chain would show a series of multiplets for its methylene groups and a characteristic triplet for the terminal methyl group. The chemical shift (δ) of protons closer to the electron-withdrawing nitrogen atom would be further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in the hexyl and ethyl groups will produce a distinct signal. The carbons directly bonded to the nitrogen atom (α-carbons) are significantly deshielded and appear at a higher chemical shift compared to the other carbons in the aliphatic chains.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. COSY identifies proton-proton couplings within the same spin system, mapping out the connectivity of the hexyl and ethyl chains. HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming the assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

Filter by Atom Type:

Atom TypePosition in MoleculePredicted Chemical Shift (ppm)Predicted Multiplicity
¹HN-CH₂-CH₃ (Ethyl)~2.4 - 2.6Quartet (q)
¹HN-CH₂-CH₃ (Ethyl)~0.9 - 1.1Triplet (t)
¹HN-CH₂-(CH₂)₄-CH₃ (Hexyl)~2.3 - 2.5Triplet (t)
¹H-(CH₂)₄- (Hexyl middle)~1.2 - 1.6Multiplet (m)
¹H-CH₃ (Hexyl end)~0.8 - 1.0Triplet (t)
¹³CN-C H₂-CH₃ (Ethyl)~47 - 49N/A
¹³CN-CH₂-C H₃ (Ethyl)~11 - 13N/A
¹³CN-C H₂-(CH₂)₄-CH₃ (Hexyl)~52 - 54N/A
¹³C-(C H₂)₄- (Hexyl middle)~22 - 32N/A
¹³C-C H₃ (Hexyl end)~14 - 15N/A

Analytical Challenges in Complex Matrices

The quantification of this compound in complex matrices, such as environmental samples, food products, or biological fluids, presents considerable analytical hurdles. These matrices contain numerous other components that can interfere with the analysis, necessitating advanced methodologies to ensure accurate and reliable results.

Matrix Effects in Quantitative Analysis

Matrix effects are a primary challenge in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting compounds from the sample matrix that alter the ionization efficiency of the target analyte, in this case, this compound. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of the measurement.

The composition of the matrix can vary significantly between samples, leading to inconsistent and unreliable quantification. For example, lipids, salts, and other organic compounds present in a biological sample can suppress the ionization of the amine, leading to an underestimation of its true concentration. To mitigate these effects, several strategies are employed, including thorough sample cleanup, chromatographic optimization to separate the analyte from interfering components, the use of matrix-matched standards, or the application of stable isotope-labeled internal standards. Diluting the sample extract is a simple but sometimes effective method to reduce the concentration of interfering matrix components.

Table 3: Overview of Matrix Effects in Quantitative Analysis

Filter by Effect Type:

Effect TypeDescriptionImpact on AnalysisCommon Mitigation Strategy
Ion SuppressionReduction in the analyte's ionization efficiency due to co-eluting matrix components.Underestimation of analyte concentration; reduced sensitivity.Improved sample cleanup, chromatographic separation, use of internal standards.
Ion EnhancementIncrease in the analyte's ionization efficiency due to co-eluting matrix components.Overestimation of analyte concentration.Improved sample cleanup, chromatographic separation, use of internal standards.
Variable RecoveryInconsistent analyte loss during sample preparation due to matrix interactions.Poor precision and accuracy.Optimization of extraction procedure, use of internal standards.

Sample Preparation and Extraction Efficiency for Amine Analytes

Effective sample preparation is critical for overcoming matrix effects and achieving high extraction efficiency. The goal is to isolate this compound from the bulk of the matrix components while maximizing its recovery. The basic nature of amines requires careful pH control during extraction procedures.

Commonly used techniques for amine extraction include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases. For a basic amine like this compound, the sample is typically basified (pH > pKa) to ensure the amine is in its neutral, free-base form, which is more soluble in organic solvents.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to selectively retain the analyte from the liquid sample. For amines, cation-exchange SPE is often effective. The sample is loaded at a pH where the amine is protonated (positively charged), allowing it to bind to the negatively charged sorbent. Interfering components are washed away, and the purified amine is then eluted with a solvent that neutralizes the charge.

Modern Microextraction Techniques: Miniaturized methods like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) have gained popularity. These techniques require smaller sample and solvent volumes, are often faster, and can be more environmentally friendly.

The choice of extraction method depends on the complexity of the matrix, the required detection limit, and the available instrumentation. Regardless of the method, validation is essential to determine the extraction recovery and ensure the efficiency and reproducibility of the entire analytical procedure.

Table 4: Comparison of Extraction Techniques for Amine Analytes

Filter by Technique:

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Simple, low cost.Requires large solvent volumes, can be time-consuming, may form emulsions.
Solid-Phase Extraction (SPE)Selective retention on a solid sorbent.High selectivity, good cleanup, potential for automation.Can be costly, risk of cartridge clogging.
Solid-Phase Microextraction (SPME)Equilibrium-based extraction onto a coated fiber.Solvent-free, simple, sensitive.Fiber fragility, potential for matrix effects on the fiber.
Dispersive Liquid-Liquid Microextraction (DLLME)Formation of a cloudy solution of extraction solvent in the aqueous sample.Fast, high enrichment factor, low solvent use.Limited to specific solvent combinations.

Theoretical and Computational Studies of N,n Diethylhexylamine

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic charge distribution. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. hust.edu.vn Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, making it computationally efficient for relatively large molecules like N,N-diethylhexylamine. hust.edu.vn

Applications of DFT for this compound would typically involve:

Geometry Optimization: Determining the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Computing properties such as the distribution of electric charge, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations. nih.gov

For a tertiary amine like this compound, DFT calculations can elucidate the local geometry around the nitrogen atom and the spatial arrangement of the alkyl chains. The B3LYP functional combined with a basis set like 6-31G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterAtoms InvolvedPredicted Value
Bond LengthC-N~1.47 Å
Bond LengthC-C (Alkyl)~1.53 Å
Bond LengthC-H~1.09 Å
Bond AngleC-N-C~110-112°
Bond AngleH-C-H~109.5°
Dihedral AngleC-C-N-CVariable (defines conformation)

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that a molecule can adopt through rotation about its single bonds. lumenlearning.com For a flexible molecule like this compound, with its ethyl and hexyl chains, a vast number of conformations are possible.

Computational methods are used to explore this conformational space and identify low-energy, stable structures. The process typically involves:

Conformational Search: Systematically or randomly rotating the dihedral angles of the molecule to generate a wide range of possible conformations.

Energy Minimization: For each generated conformation, an energy minimization algorithm, such as the steepest descent or conjugate gradient method, is applied. ijcsit.com This process adjusts the geometry to find the nearest local energy minimum on the potential energy surface. The potential energy is calculated based on factors like bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. upenn.edulibretexts.org

By comparing the energies of all the located local minima, the global minimum energy conformation—the most stable structure of the molecule—can be identified. The relative energies of other stable conformers determine their population at a given temperature according to the Boltzmann distribution. For this compound, key rotations would be around the C-N bonds and the C-C bonds within the hexyl chain. The steric bulk of the alkyl groups plays a significant role in determining the most favorable conformations by minimizing repulsive van der Waals interactions. lumenlearning.com

Table 2: Example Energy Contributions for a Minimized Amine Conformation (Hypothetical)
Interaction TypeEnergy Contribution (kcal/mol)Description
Bond Stretching2.5Energy from bonds stretching/compressing from their ideal lengths.
Angle Bending5.9Energy from bond angles deviating from their ideal values.
Torsional Strain7.1Energy from eclipsing interactions around single bonds.
Van der Waals (non-1,4)-1.9Net attractive/repulsive forces between non-bonded atoms.
Van der Waals (1,4)10.5Repulsive forces between atoms separated by three bonds (gauche interactions).
Total Steric Energy 24.1 Sum of all contributions for a local minimum conformation.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can understand how reactants are converted into products, identify any intermediates, and determine the rate-limiting steps.

For reactions involving this compound, such as oxidation, pyrolysis, or nitrosation, computational studies can provide mechanistic insights by:

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to find the geometry of the TS and confirm it by vibrational analysis (a single imaginary frequency).

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy implies a faster reaction rate.

Identifying Intermediates: The calculations can reveal the existence of short-lived intermediates that may be difficult to detect experimentally.

Evaluating Reaction Pathways: When multiple reaction pathways are possible, their respective activation energies can be compared to predict the major product. For instance, in the C-H functionalization of related amines, DFT calculations have been used to assess the origin of stereoselectivity by comparing the energies of different diastereomeric transition states. acs.org

These studies allow for a detailed understanding of factors influencing reactivity, such as steric and electronic effects of the substituents on the amine. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules and their interactions over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a force field.

For this compound, MD simulations can be used to investigate its bulk liquid properties and its behavior in solution. Key applications include:

Liquid Structure: The arrangement of molecules in the liquid phase can be characterized using the radial distribution function (RDF), g(r). The RDF describes the probability of finding another molecule at a certain distance from a reference molecule, revealing details about the local packing and intermolecular distances. tandfonline.com

Thermodynamic Properties: Simulations can predict macroscopic properties like density, enthalpy of vaporization, and surface tension, which can be validated against experimental data. ulisboa.pt

Transport Properties: MD can be used to calculate transport properties such as the self-diffusion coefficient, which measures the mobility of the molecules in the liquid. tandfonline.com

Solvation and Mixing: Simulations can model the interactions between this compound and solvent molecules (e.g., water or hydrocarbons), providing insights into its solubility and the structure of the solvation shell.

In studies of other tertiary amines, MD simulations have been used to explore intermolecular interaction strength and its effect on processes like CO2 absorption. tandfonline.com

Ligand-Metal Ion Complexation Modeling for N,N-Dialkylamines

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal ions, forming metal complexes. Computational modeling is crucial for understanding and predicting the behavior of N,N-dialkylamines as ligands. iaea.org

Modeling studies in this area focus on:

Predicting Complex Geometry: Using methods like DFT, the three-dimensional structure of the metal-ligand complex can be optimized to determine coordination numbers, bond lengths, and angles.

Calculating Binding Energies: The strength of the interaction between the amine and the metal ion can be quantified by calculating the binding energy or enthalpy. mdpi.com This helps in assessing the stability of the complex. Computational workflows can be developed to refine the predictive accuracy of these stability constants. tcu.edu

Understanding Selectivity: When multiple types of metal ions are present, computations can help predict which ion the ligand will preferentially bind to. This is achieved by comparing the binding energies for different metal ions. This selectivity is critical in applications like solvent extraction or environmental remediation.

Ligand Design: By understanding the structure-property relationships, computational models can guide the design of new ligands with enhanced affinity and selectivity for specific target metal ions. iaea.org Studies have shown that factors like deprotonation can dramatically increase the binding ability of a ligand by enhancing its electron-donating potential. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Green Synthetic Routes for N,N-Diethylhexylamine

Traditional synthesis routes for tertiary amines often rely on petroleum-based feedstocks and can involve harsh reaction conditions. Future research is focused on developing environmentally benign alternatives that are more efficient and sustainable. A primary area of investigation is the catalytic amination of biomass-derived oxygenates.

Key research thrusts include:

Reductive Amination of Bio-based Aldehydes: One promising pathway is the reductive amination of hexanal (B45976), which can be derived from biomass, with diethylamine (B46881). This reaction can be facilitated by heterogeneous catalysts, minimizing waste and allowing for catalyst recycling. Research is needed to develop selective and robust catalysts, such as those based on non-noble metals like nickel or cobalt, that can operate under mild conditions (lower temperatures and pressures).

"Hydrogen Borrowing" Catalysis with Bio-alcohols: The direct N-alkylation of diethylamine with 1-hexanol, which can also be sourced from renewable feedstocks, represents an atom-economical approach. This "hydrogen borrowing" or "hydrogen transfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde intermediate on the catalyst surface, followed by reductive amination and regeneration of the catalyst. Ruthenium-based catalysts have shown high activity, but future work aims to find less expensive and more abundant metal catalysts.

Use of Green Solvents and Conditions: Moving away from conventional volatile organic solvents towards greener alternatives like deep eutectic solvents (DES) or even solvent-free conditions is a critical goal. These approaches can significantly reduce the environmental impact of the synthesis process.

Exploration of this compound in Advanced Materials Science

The unique structure of this compound, combining a polar tertiary amine head with a moderately long nonpolar hexyl tail, makes it a candidate for several applications in materials science.

Corrosion Inhibitors: Tertiary amines are known to be effective corrosion inhibitors for metals like carbon steel. The lone pair of electrons on the nitrogen atom allows the molecule to adsorb onto the metal surface, forming a protective hydrophobic layer that impedes corrosive electrochemical processes. Future research will involve evaluating the efficiency of this compound in various corrosive media (e.g., acidic solutions, saline environments) and understanding the adsorption mechanism through both experimental techniques and theoretical modeling. The goal is to develop new, low-toxicity "green" corrosion inhibitors.

Catalysts for Polymer Synthesis: Tertiary amines are widely used as catalysts in the production of polyurethane (PU) foams, where they balance the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions. While compounds like N,N-dimethylcyclohexylamine (DMCHA) are common, exploring this compound could offer different reaction kinetics or improved final properties, such as adhesion to substrates. Its specific steric hindrance and basicity could be tuned for specialized PU systems, including rigid foams for insulation or flexible foams for biomedical applications.

Surfactants and Emulsifiers: Long-chain tertiary amines and their derivatives function as cationic surfactants, which are crucial as emulsifiers, dispersants, and wetting agents. This compound can serve as a precursor for synthesizing such surfactants. Research could focus on its use in emulsion polymerization processes or the formulation of specialized microemulsions.

Integration of this compound into Sustainable Chemical Technologies

Aligning chemical processes with sustainability goals is a global priority. This compound could be integrated into technologies designed to mitigate environmental impact.

Carbon Capture Solvents: Aqueous amine solutions are the state-of-the-art technology for capturing carbon dioxide (CO₂) from flue gas. Tertiary amines like this compound offer a significant advantage over primary and secondary amines. They react with CO₂ to form bicarbonate ions rather than stable carbamates. This reaction has a lower heat of reaction, which translates to a lower energy penalty for regenerating the solvent, a major operational cost in carbon capture systems. Future research would focus on characterizing the performance of this compound in terms of CO₂ absorption rate, cyclic capacity, and stability against oxidative degradation, potentially as part of a blended amine solvent system.

Biorefinery Applications: As the chemical industry shifts towards using biomass as a primary feedstock, this compound could serve as a renewable process chemical. Synthesized via the green routes discussed in section 8.1, it could be used as a catalyst or extraction solvent within an integrated biorefinery, contributing to a circular economy model.

Advanced Computational Chemistry for Predicting this compound Behavior

Computational modeling is an indispensable tool for accelerating research and development by predicting chemical behavior, thereby reducing the need for extensive and costly experimentation.

Predicting Reaction Mechanisms and Kinetics: Density Functional Theory (DFT) can be used to model reaction pathways for both the synthesis of this compound and its application in catalysis. For instance, computational studies can elucidate the energy barriers for different catalytic cycles in green synthesis routes or model the interaction of the amine with isocyanates in polyurethane formation.

Modeling Interfacial and Solution-Phase Behavior: Molecular Dynamics (MD) simulations can predict how this compound behaves at interfaces, which is crucial for understanding its role as a corrosion inhibitor or surfactant. These simulations can model the adsorption process on a metal surface or its aggregation behavior in solution. For CO₂ capture applications, computational models can predict properties like viscosity, diffusion coefficients, and the thermodynamics of CO₂ absorption in aqueous solutions of the amine.

Quantum Chemical Descriptors for Performance Screening: Quantum chemical calculations can determine key molecular properties that correlate with performance. For corrosion inhibition, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electron density on the nitrogen atom can predict the inhibition efficiency. This allows for the rapid virtual screening of many candidate molecules.

Table 1: Predicted Physicochemical Properties of this compound Using Computational Methods
PropertyPredicted ValueSignificance in Future Research
Molecular Weight157.30 g/molFundamental property for all calculations and experimental designs.
XLogP33.3Indicates hydrophobicity; relevant for predicting behavior as a surfactant, corrosion inhibitor, and its environmental partitioning.
Hydrogen Bond Acceptor Count1Relates to its ability to interact with protic solvents (like water) and surfaces (e.g., in catalysis and corrosion).
Topological Polar Surface Area (TPSA)3.2 ŲLow polarity, consistent with its expected solubility and surfactant properties.

Refinement of Analytical Methodologies for Ultra-Trace Detection in Environmental Samples

As the applications of this compound potentially expand, it becomes imperative to develop sensitive and selective analytical methods to monitor its presence in the environment at ultra-trace levels.

Advanced Chromatographic Techniques: Future method development will focus on hyphenated techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS) detectors. These methods offer the high sensitivity and selectivity required to detect and quantify the analyte in complex matrices like industrial wastewater, river water, and soil extracts.

Novel Sample Preparation and Preconcentration: The primary challenge in ultra-trace analysis is extracting and concentrating the analyte from a large sample volume while removing interfering matrix components. Research into advanced sample preparation techniques like solid-phase microextraction (SPME), stir-bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) will be crucial for achieving the low detection limits needed for environmental monitoring.

Real-Time and On-Site Monitoring: There is a growing demand for analytical devices that can provide real-time or on-site measurements, bypassing the need for laboratory analysis. Exploring sensor-based technologies or portable analytical systems for the continuous monitoring of amines in process streams or environmental discharges represents a significant future research direction. A recent study highlighted a self-powered device for detecting various amines in flowing water, demonstrating the potential for innovative monitoring solutions.

Table 2: Comparison of Analytical Techniques for Amine Detection
TechniquePrincipleTypical Detection LimitAdvantages/Disadvantages
Gas Chromatography (GC-FID/NPD)Separation based on volatility; detection by flame ionization or nitrogen-phosphorus detector.µg/L to ng/LRobust and reliable but may lack selectivity for complex samples.
High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)Separation in a liquid phase; detection by UV absorption or fluorescence (often requires derivatization).µg/L to ng/LSuitable for less volatile amines; derivatization adds complexity.
Ion Chromatography (IC)Separation of ionic species.mg/L to µg/LExcellent for simple ionic amines in aqueous samples.
Mass Spectrometry (GC-MS, LC-MS/MS)Separation coupled with mass-based detection, providing structural information.ng/L to pg/LHighly sensitive and selective ('gold standard'); higher equipment cost.

Q & A

Q. How do steric effects influence the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Steric Parameter Quantification : Calculate Tolman cone angles or Buried Volume (%Vbur_{\text{bur}}) to correlate with catalytic activity .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish steric vs. electronic contributions .
  • Crystallography : Resolve ligand-metal complexes via single-crystal X-ray diffraction to visualize steric hindrance .

Notes

  • Safety Emphasis : Always consult updated SDS and institutional guidelines before handling .
  • Data Integrity : Cross-validate findings using multiple analytical platforms (e.g., NMR, MS, chromatography) .
  • Ethical Compliance : Adhere to institutional review protocols for environmental and toxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.